molecular formula C8H11BrClNO B2559870 2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride CAS No. 2172577-23-8

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride

Cat. No. B2559870
CAS RN: 2172577-23-8
M. Wt: 252.54
InChI Key: JKVSDQCUHGYLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride” is a chemical compound with the CAS Number: 2193067-88-6 . It has a molecular weight of 268.6 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BrNS.ClH/c9-8-4-6-5-10-3-1-2-7 (6)11-8;/h4,10H,1-3,5H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Properties A comprehensive review by Kaur et al. (2021) details the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds like Azepine and its derivatives, highlighting their significant pharmacological and therapeutic implications. The study underscores the importance of these compounds in drug development and the need for further research in their biological aspects, suggesting a wide scope for future research in this domain Kaur et al., 2021.

Pharmaceutical Significance Azepane-based compounds, closely related to the compound , exhibit a variety of pharmacological properties. Zha et al. (2019) provide a critical review highlighting the significance of these compounds in drug discovery. The study discusses the structure-activity relationship and molecular docking studies of potential bioactive compounds, indicating the pivotal role azepane-based drugs play in treating a broad spectrum of diseases, including cancer, Alzheimer's, and microbial infections Zha et al., 2019.

Environmental and Health Concerns Despite the pharmaceutical importance, it's crucial to understand the environmental and health implications of related compounds. Birnbaum et al. (2003) delve into the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), compounds with similar bromination as the subject compound. The review suggests that while the brominated compounds share toxicity profiles with their chlorinated homologs, there's a significant knowledge gap in understanding the full extent of their health effects, stressing the need for comprehensive research in this area Birnbaum et al., 2003.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-bromo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-8-4-6-5-10-3-1-2-7(6)11-8;/h4,10H,1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSDQCUHGYLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=C(O2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.